molecular formula C17H15FN2O6S B11408203 3-[(Acetyloxy)methyl]-7-[(3-fluorobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1219381-52-8

3-[(Acetyloxy)methyl]-7-[(3-fluorobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11408203
CAS No.: 1219381-52-8
M. Wt: 394.4 g/mol
InChI Key: XYZUIXSBIOPTBW-UHFFFAOYSA-N
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Description

3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetyloxymethyl and fluorobenzamido groups through acylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetyloxymethyl and fluorobenzamido positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the development of new antibiotics.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    7-ACA (7-Aminocephalosporanic Acid): A precursor in the synthesis of cephalosporin antibiotics.

    Cefuroxime: A second-generation cephalosporin with broad-spectrum antibacterial activity.

    Cefoxitin: Another cephalosporin antibiotic known for its resistance to beta-lactamase enzymes.

Uniqueness

3-[(ACETYLOXY)METHYL]-7-(3-FLUOROBENZAMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific structural modifications, which may confer enhanced stability, bioavailability, and antibacterial activity compared to other similar compounds.

Properties

CAS No.

1219381-52-8

Molecular Formula

C17H15FN2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(3-fluorobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15FN2O6S/c1-8(21)26-6-10-7-27-16-12(15(23)20(16)13(10)17(24)25)19-14(22)9-3-2-4-11(18)5-9/h2-5,12,16H,6-7H2,1H3,(H,19,22)(H,24,25)

InChI Key

XYZUIXSBIOPTBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC(=CC=C3)F)SC1)C(=O)O

Origin of Product

United States

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